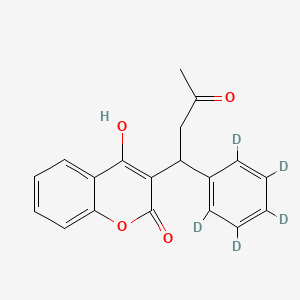

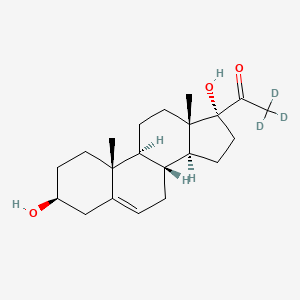

17alpha-Hydroxy pregnenolone-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

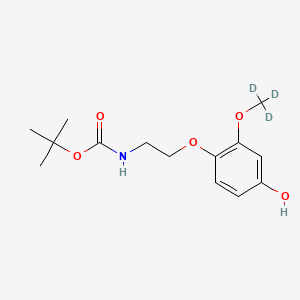

Tert-butyl4-hydroxybenzoate, also known as 1,1-Dimethylethyl 4-hydroxybenzoate, is an organic compound with the molecular formula C11H14O3 . It has a molecular weight of 194.232 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of Tert-butyl4-hydroxybenzoate consists of a benzene ring substituted with a hydroxyl group and a tert-butyl ester group . The average mass of the molecule is 194.227 Da and the monoisotopic mass is 194.094299 Da .Physical and Chemical Properties Analysis

Tert-butyl4-hydroxybenzoate is a solid at room temperature . It has a melting point of 122-125° C . It is slightly soluble in water but soluble in organic solvents such as acetone, ethanol, chloroform, glycerin, and propylene glycol .科学的研究の応用

Synthesis and Chemical Reactivity : Kindra and Evans (2014) demonstrated a bismuth-based cyclic process to synthesize 3,5-Di-tert-butyl-4-hydroxybenzoic acid from carbon dioxide and 3,5-Di-tert-butyl-4-phenol, indicating its potential in organic synthesis and CO2 utilization (Kindra & Evans, 2014).

Metabolism Studies : Daniel, Gage, and Jones (1968) researched the metabolism of butylated hydroxytoluene (BHT) in rats and humans, identifying 3,5-di-tert-butyl-4-hydroxybenzoic acid as a major metabolite. This study is crucial for understanding the biological processing of compounds related to Tert-butyl4-hydroxybenzoate (Daniel, Gage, & Jones, 1968).

Chemical Synthesis : Yi (2003) described a method for synthesizing 3,5-Di-tert-butyl-4-hydroxybenzoic acid, indicating its relevance in chemical manufacturing processes (Yi, 2003).

Water Treatment and Oxidation Studies : Rivas et al. (2001) explored the use of Fenton's reagent for treating phenolic compounds in wastewater, including p-hydroxybenzoic acid derivatives, suggesting possible environmental applications (Rivas et al., 2001).

Antioxidant Research : Shakir, Ariffin, and Abdulla (2014) synthesized compounds derived from 3,5-Di-tert-butyl-4-hydroxybenzoic acid and evaluated their antioxidant properties, highlighting its potential in antioxidant development (Shakir, Ariffin, & Abdulla, 2014).

Biomedical Applications : Ding et al. (2012) synthesized and characterized triorganotin 3,5-Di-tert-butyl-4-hydroxybenzoates and evaluated their cytotoxicity against human tumor cell lines, indicating their potential in cancer research (Ding, Liu, Tian, & Quan, 2012).

Endocrine Disruptor Analysis : Mol, Sunarto, and Steijger (2000) studied the determination of endocrine disruptors, including 4-tert.-butylbenzoic acid, in water, which is essential for environmental monitoring and public health (Mol, Sunarto, & Steijger, 2000).

Drug Metabolism and Pharmacokinetics : Abbas et al. (2010) investigated the metabolism of parabens, esters of 4-hydroxybenzoic acid, in human liver microsomes and plasma, crucial for understanding the biotransformation of related compounds (Abbas et al., 2010).

Safety and Hazards

Tert-butyl4-hydroxybenzoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, clothing, eye protection, and face protection .

特性

IUPAC Name |

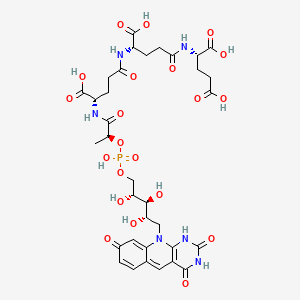

2,2,2-trideuterio-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15-,16+,17-,18-,19-,20-,21-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERGUCIJOXJXHF-DBAXYKBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60849614 |

Source

|

| Record name | (3beta)-3,17-Dihydroxy(21,21,21-~2~H_3_)pregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105078-92-0 |

Source

|

| Record name | (3beta)-3,17-Dihydroxy(21,21,21-~2~H_3_)pregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)

![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)